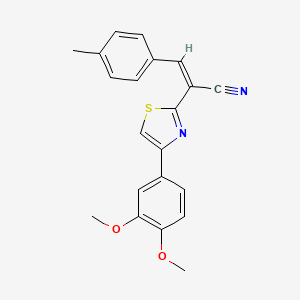

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Vue d'ensemble

Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, and a tolyl acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine to yield the thiazole ring.

Acrylonitrile Addition: The thiazole derivative is then subjected to a Knoevenagel condensation reaction with p-tolylacetonitrile in the presence of a base such as piperidine. This reaction forms the this compound compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the nitrile group converted to an amine.

Substitution: Functionalized derivatives with new substituents on the aromatic rings.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazole derivatives. For instance, thiazole-containing acrylonitriles have exhibited potent activity against various pathogens, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial replication and metabolism .

Case Study :

In a study conducted by Hazem Ali Mohamed et al., derivatives of thiazol-4-one/thiophene were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Anticancer Properties

Thiazole derivatives have been recognized for their potential anticancer activities. The compound in focus has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study :

A patent filed for related dimethoxyphenyl-acrylonitrile derivatives outlines their use in cancer treatment, indicating that these compounds may interfere with cancer cell signaling pathways, leading to reduced tumor growth .

Organic Electronics

The unique electronic properties of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to its utility in device fabrication.

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Energy Level (HOMO) | 5.1 eV |

| Energy Level (LUMO) | 2.8 eV |

| Band Gap | 2.3 eV |

These properties suggest that the compound can effectively transport charge carriers, making it a candidate for further research in organic semiconductors.

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process combining various synthetic methodologies such as Knoevenagel condensation and cyclization reactions.

Synthesis Pathway Overview :

- Synthesize the thiazole precursor.

- Perform Knoevenagel condensation with p-tolyl acrylonitrile.

- Purify the final product through recrystallization.

Mécanisme D'action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-methoxyphenyl)acrylonitrile: Similar structure with a methoxy group instead of a tolyl group.

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-chlorophenyl)acrylonitrile: Contains a chlorophenyl group instead of a tolyl group.

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-fluorophenyl)acrylonitrile: Contains a fluorophenyl group instead of a tolyl group.

Uniqueness

What sets (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Activité Biologique

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile, identified by its CAS number 476671-58-6, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological effects, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, combined with an acrylonitrile moiety that enhances its reactivity and potential therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. In particular, the thiazole ring's ability to interact with bacterial enzymes has been explored. For instance, derivatives similar to this compound have shown promising results against various pathogens. One study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structural features have been documented to exhibit potent AChE inhibitory activities. For example, a derivative with a comparable thiazole structure demonstrated an IC50 value of 2.7 µM in inhibiting AChE activity . This suggests that this compound may possess similar properties.

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. The presence of methoxy groups in the structure can enhance radical scavenging activity. Research indicates that compounds with such substituents can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems.

Synthesis and Evaluation

In a recent study, a series of thiazole-based compounds were synthesized and evaluated for their biological activities. Among these, the compound exhibiting the closest structural resemblance to this compound showed significant AChE inhibition and antimicrobial activity . The study utilized molecular docking simulations to elucidate binding interactions with the target enzymes.

Comparative Analysis

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

| Compound Name | Structure | MIC (µg/mL) | AChE IC50 (µM) | Antioxidant Activity |

|---|---|---|---|---|

| Compound A | Similar | 0.22 | 2.7 | High |

| Compound B | Similar | 0.25 | 5.0 | Moderate |

| This compound | Target | TBD | TBD | TBD |

Propriétés

IUPAC Name |

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZCMXOVXMVNDR-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.